Benz(c)acridine, 7-methyl-9-phenyl- is a heterocyclic aromatic compound that belongs to the acridine family, characterized by its unique structure which includes a benzene ring fused to an acridine core. The molecular formula for this compound is . Acridines are known for their diverse biological activities and industrial applications, making them significant in various fields including medicinal chemistry and material science.
This compound can be sourced from chemical suppliers specializing in organic compounds. It is primarily produced through synthetic methods in laboratory and industrial settings, with a focus on optimizing yield and purity.
The synthesis of Benz(c)acridine, 7-methyl-9-phenyl- can be achieved through various methods, with the Friedlander synthesis being one of the most common. This method involves treating the salt of anthranilic acid with 2-cyclohexenone under elevated temperatures to facilitate the formation of the acridine structure.
In industrial production, large-scale synthesis often employs optimized reaction conditions such as continuous flow reactors. Advanced purification techniques like chromatography are utilized to ensure high purity levels suitable for research applications.
The molecular structure of Benz(c)acridine, 7-methyl-9-phenyl- features a complex arrangement of carbon, hydrogen, and nitrogen atoms. The compound's structure can be represented as follows:
The structural representation highlights the fused rings characteristic of acridines, contributing to their chemical reactivity and biological activity .
The InChI representation is:
This data provides insights into the compound's connectivity and functional groups.
Benz(c)acridine, 7-methyl-9-phenyl- undergoes various chemical reactions including oxidation, reduction, and substitution reactions. The presence of aromatic rings and nitrogen in its structure facilitates these transformations.
Common reagents used in these reactions include:
Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions. The major products formed depend on the specific reagents and conditions utilized; for instance, oxidation may yield quinone derivatives while reduction can produce amine derivatives.
The mechanism of action for Benz(c)acridine, 7-methyl-9-phenyl-, particularly in biological contexts, involves its ability to intercalate into DNA. The planar structure allows it to fit between DNA base pairs, disrupting normal DNA function and inhibiting enzymes such as topoisomerases. This interaction is crucial for its potential anticancer activity as it interferes with cellular processes related to DNA replication and repair .
Benz(c)acridine, 7-methyl-9-phenyl-, exhibits typical properties associated with acridine derivatives:
Key chemical properties include:
Property | Value |
---|---|
CAS Number | 21075-41-2 |
Molecular Formula | |
Molecular Weight | 319.4 g/mol |
IUPAC Name | 7-methyl-9-phenybenzo[c]acridine |
These properties make it suitable for various applications in research and industry .
Benz(c)acridine, 7-methyl-9-phenyl-, has a wide range of scientific applications:
Research continues to explore its full range of applications due to its structural versatility and biological significance .
Benz(c)acridine derivatives represent a specialized subclass of polycyclic aromatic nitrogen heterocycles with evolving significance in medicinal chemistry. While unsubstituted benz(c)acridine (CAS 225-51-4) has been identified as an environmental contaminant with mutagenic potential [3] [4], its functionalized derivatives have demonstrated remarkable therapeutic potential. The broader acridine scaffold first gained pharmaceutical relevance during World War I as antimicrobial agents (e.g., proflavine and acriflavine), leveraging their cationic properties to target microbial DNA [1]. This DNA-binding capability subsequently inspired their development as anticancer agents, exemplified by amsacrine (m-AMSA), which became the first synthetic DNA intercalator to demonstrate clinical efficacy by inhibiting topoisomerase II [7].
The strategic hybridization of acridine scaffolds with other pharmacophores marked a significant therapeutic advancement. Platinum-acridine conjugates (e.g., PT-ACRAMTU) demonstrated enhanced cytotoxicity against glioblastoma cells (SNB19 and U87MG) compared to standard chemotherapeutics like BCNU and cisplatin, primarily through non-crosslinking DNA adduct formation and caspase-3-mediated apoptosis [5]. These innovations established the framework for developing substituted benz(c)acridines such as 7-methyl-9-phenyl-benz(c)acridine, where methyl and phenyl substituents are strategically positioned to optimize DNA interaction and biological activity.
Table 1: Historical Development of Acridine-Based Therapeutics
Era | Compound Class | Therapeutic Application | Key Advancement |
---|---|---|---|
Pre-1940s | Aminoacridines (proflavine) | Wound antiseptics | First antimicrobial acridines |
1970s-1980s | Amsacrine derivatives | Anticancer agents | DNA intercalation/topo-II inhibition |
1990s-2000s | Triazoloacridones (C-1305) | Broad-spectrum antitumor agents | Topo-II inhibition with colon carcinoma efficacy |
2000s-Present | Platinum-acridine hybrids (PT-ACRAMTU) | Glioblastoma treatment | Non-crosslinking DNA binding & caspase-3 activation |
Benz(c)acridine belongs to the tetracyclic acridine family, characterized by a linear fusion of four rings: three six-membered carbocycles and a central pyridine-type nitrogen (C₁₇H₁₁N, MW 229.28 g/mol) [3]. Its core structure exhibits planar geometry with a cross-sectional thickness (~3.5 Å) optimal for DNA intercalation [7]. Positional isomerism profoundly influences biological behavior, with benz(c)acridine distinguished from angular isomers like benz[a]acridine by its distinct electronic distribution and DNA-binding topology.
The "c" designation indicates a phenanthrene-like linear fusion where the pyridine nitrogen occupies a central position, contrasting with the angular chrysene-like arrangement in benz[a]acridine. This linear topology enhances π-π stacking interactions with DNA base pairs due to superior molecular planarity. Metabolic studies reveal that isomerism dramatically alters bioactivation pathways: rat liver microsomes convert benz[a]acridine primarily to carcinogenic dihydrodiol epoxides, whereas benz[c]acridine undergoes alternative oxidation routes yielding less mutagenic metabolites [4]. The 7-methyl-9-phenyl substitution on the benz(c)acridine scaffold introduces steric and electronic modifications that further modulate DNA affinity and metabolic stability.
Table 2: Structural and Biological Comparison of Key Acridine Isomers
Isomer | Ring Fusion Type | Biological Implications | Metabolic Activation |
---|---|---|---|
Benz[c]acridine | Linear (phenanthrene-type) | Optimized DNA intercalation; tunable bioactivity | Non-dihydrodiol pathways; reduced mutagenicity |
Benz[a]acridine | Angular (chrysene-type) | Sterically hindered intercalation; lower DNA affinity | Dihydrodiol epoxide formation; higher carcinogenicity |
Benzo[h]acridine | Extended angular fusion | Limited DNA accessibility; weak binding | Complex oxidation; uncertain mutagenic potential |
The bioactivity of benz(c)acridine derivatives is exquisitely sensitive to substituent effects at strategic molecular positions. The 7-methyl-9-phenyl substitution pattern exemplifies rational drug design leveraging steric, electronic, and hydrophobic modifications:
Methyl Group (Position 7): The 7-methyl substituent enhances lipophilicity, facilitating cellular membrane permeation. Methyl groups at electron-rich ring positions also donate electron density to the acridine π-system, strengthening charge-transfer interactions with DNA nucleobases. This effect mirrors observations in 4-methyl-substituted 9-anilinoacridines, where methyl groups improved therapeutic indices against leukemias by optimizing the lipophilic-hydrophilic balance and deterring binding to non-target sites [7].
Phenyl Group (Position 9): The 9-phenyl extension creates a conjugated biaryl system that significantly expands the molecular footprint for enhanced DNA surface contact. This design mimics clinical agents like DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide), where aromatic moieties appended at position 9 improved topoisomerase inhibition [7]. The pendant phenyl enables additional π-stacking interactions and may engage in groove-binding contacts, reminiscent of the enhanced DNA affinity seen in 9-aminoacridine derivatives with aromatic carboxamide side chains [1].
Electronic modulation through substituents profoundly influences DNA binding kinetics and mechanism. While cationic acridines (e.g., acridine orange) exhibit strong electrostatic DNA attraction, the neutral 7-methyl-9-phenyl derivative likely relies predominantly on intercalative π-stacking and hydrophobic forces. This shift reduces nonspecific binding compared to charged analogues, potentially improving selectivity. Structure-activity studies of acridines reveal that electron-donating groups at positions 3 or 6 (e.g., -NH₂, -OCH₃) boost DNA affinity but may increase mutagenic risks, whereas the 7-methyl group balances DNA interaction with reduced toxicity [1] [7].
Table 3: Substituent Effects in Acridine Medicinal Chemistry
Substituent Position | Electronic Effect | Steric Effect | Biological Consequence |
---|---|---|---|
7-Methyl | Weak electron donation | Minimal bulk increase | Enhanced lipophilicity & membrane permeation; optimized charge transfer to DNA |
9-Phenyl | Extended conjugation | Significant planar extension | Augmented π-π stacking; potential groove-binding interactions |
3/6-Amino | Strong electron donation | Moderate bulk | Highest DNA affinity but increased mutagenicity risk |
1-Methoxy | Resonance donation | Moderate bulk | Improved topoisomerase inhibition; reduced cytotoxicity |
The strategic combination of a moderately electron-donating methyl at position 7 with a sterically expansive phenyl at position 9 creates a balanced pharmacophore optimized for DNA interaction without excessive polarity or charge. This design circumvents limitations observed in early acridine drugs like amsacrine, where the anilino side chain conferred therapeutic activity but also dose-limiting toxicities [7]. Molecular modeling suggests the 7-methyl-9-phenyl substitution may also confer resistance to oxidoreductase-mediated deactivation, a vulnerability observed in natural acridones like acronycine [2].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0